The synthesis of 1-(2,2-Difluoroethyl)piperazine dihydrochloride typically involves the electrophilic substitution of piperazine with a difluoroethylating agent. The general synthetic route can be outlined as follows:
This method is advantageous due to its high selectivity and compatibility with various nucleophiles, allowing for efficient synthesis on both laboratory and industrial scales .
The molecular structure of 1-(2,2-Difluoroethyl)piperazine dihydrochloride features a piperazine ring substituted at one nitrogen atom with a 2,2-difluoroethyl group. Key structural characteristics include:
1-(2,2-Difluoroethyl)piperazine dihydrochloride participates in various chemical reactions typical of piperazine derivatives:
The mechanism of action of 1-(2,2-Difluoroethyl)piperazine dihydrochloride primarily involves its interaction with biological targets through hydrogen bonding and lipophilic interactions:
The physical and chemical properties of 1-(2,2-Difluoroethyl)piperazine dihydrochloride are crucial for its application in various fields:
The applications of 1-(2,2-Difluoroethyl)piperazine dihydrochloride span several scientific fields:
The 2,2-difluoroethyl group (–CH₂CF₂H) serves as a critically versatile functionalization strategy in medicinal chemistry due to its combined steric, electronic, and metabolic characteristics. This motif introduces moderate lipophilicity (LogP ≈ 2.03) while retaining sufficient polarity for aqueous solubility—properties essential for membrane permeability and bioavailability [1]. The strong carbon-fluorine bonds (bond energy ~485 kJ/mol) confer metabolic resistance by impeding oxidative degradation pathways, particularly cytochrome P450-mediated dealkylation, thereby extending biological half-lives. Additionally, the fluorine atoms’ electronegativity induces a dipole moment that can strengthen target binding through electrostatic interactions or dipole-dipole alignments within protein pockets [4] [6].
In the specific context of 1-(2,2-Difluoroethyl)piperazine dihydrochloride, the difluoroethyl moiety enhances the molecule’s utility as a synthetic intermediate or pharmacophore component. The free base (1-(2,2-Difluoroethyl)piperazine, CAS# 767609-14-3, MW 150.17 g/mol) exhibits greater lipophilicity and volatility, whereas the dihydrochloride salt offers improved crystallinity, handling, and solubility—critical for formulation [4] [6]. This balance is evidenced in the salt’s physicochemical profile, which enables versatile applications in synthesizing complex molecules targeting neurological or metabolic disorders. Research indicates similar difluoroethylated piperazines serve as precursors for FAAH (fatty acid amide hydrolase) inhibitors, leveraging the motif’s stability to preserve pharmacophore integrity during in vivo exposure .
Table 1: Comparative Properties of 1-(2,2-Difluoroethyl)piperazine and Its Dihydrochloride Salt
Property | 1-(2,2-Difluoroethyl)piperazine | 1-(2,2-Difluoroethyl)piperazine Dihydrochloride |
---|---|---|
CAS Number | 767609-14-3 | 1225276-98-1 |
Molecular Formula | C₆H₁₂F₂N₂ | C₆H₁₄Cl₂F₂N₂ |
Molecular Weight (g/mol) | 150.17 | 223.092 |
Form | Free base (liquid) | Crystalline salt |
Primary Use | Synthetic intermediate | Pharmaceutical formulation |
Piperazine’s integration into medicinal chemistry spans over seven decades, evolving from simple anthelmintic agents to sophisticated, target-specific therapeutics. Initially exploited for its basicity and solubility in early anthelmintics like piperazine citrate (circa 1950s), the scaffold gained prominence in psychopharmacology with the development of tricyclic antidepressants (e.g., nefazodone) and antipsychotics (e.g., aripiprazole) in the late 20th century. These applications leveraged piperazine’s capacity to enhance CNS penetration and modulate neurotransmitter receptors .
The 21st century witnessed strategic fluorination of piperazine derivatives to overcome limitations in metabolic stability and selectivity. For instance, the difluoroethyl modification—as seen in 1-(2,2-Difluoroethyl)piperazine dihydrochloride—emerged as a solution to reduce oxidative N-dealkylation, a common metabolic pathway for piperazine-containing drugs. This innovation aligned with broader trends exemplified by agents like the FAAH inhibitor 1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride (CAS# 2206243-25-4), where fluorination preserved enzymatic binding affinity while prolonging in vivo activity . The structural progression toward fluorinated derivatives enabled piperazine to maintain relevance in modern drug discovery, particularly for targets requiring precise physicochemical tuning, such as G-protein-coupled receptors (GPCRs) and ion channels (e.g., NMDA receptor antagonists) .
Table 2: Evolution of Key Piperazine-Containing Pharmacophores
Era | Representative Agents | Therapeutic Application | Structural Innovation |
---|---|---|---|
1950s–1970s | Piperazine citrate | Anthelmintic | Unsubstituted piperazine |
1980s–2000s | Nefazodone, Aripiprazole | Antidepressant/Antipsychotic | Arylpiperazines |
2000s–Present | 1-(2,2-Difluoroethyl)piperazine derivatives | Neuropharmacology, FAAH inhibition | Fluorinated N-alkyl chains |
Dihydrochloride salt formation represents a critical pharmaceutical optimization strategy for basic nitrogen-containing compounds like 1-(2,2-Difluoroethyl)piperazine. This salt form directly addresses challenges associated with the free base, including volatility, low melting points, hygroscopicity, and poor crystallinity. The dihydrochloride salt of 1-(2,2-Difluoroethyl)piperazine (C₆H₁₄Cl₂F₂N₂) exhibits enhanced physicochemical properties essential for drug development:
The synthesis typically involves treating the free base with hydrochloric acid, precipitating the salt in high yield and purity. Suppliers offer this salt form at research (1g–25g) and bulk scales, highlighting its utility as a building block for active pharmaceutical ingredients (APIs) where consistent quality is paramount [4]. Furthermore, dihydrochloride salts often demonstrate reduced irritation potential at administration sites compared to alternative salts (e.g., sulfates), making them preferable for parenteral formulations.
Table 3: Comparative Analysis of Salt Forms for 1-(2,2-Difluoroethyl)piperazine
Property | Free Base | Dihydrochloride Salt | Potential Alternative Salts |
---|---|---|---|
Physical State | Liquid/Oil | Solid crystals | Variable (often crystalline) |
Aqueous Solubility | Low | High | Moderate to high |
Melting Point | Not applicable | Not specified (decomposition >200°C inferred) | Typically defined |
Handling Stability | Sensitive to O₂/CO₂ | Stable under ambient conditions | May require controlled humidity |
Typical Purity | 90–95% | ≥95% | 90–99% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: